3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
CAS No.: 1334368-87-4
Cat. No.: VC5657154
Molecular Formula: C21H26N4O3
Molecular Weight: 382.464
* For research use only. Not for human or veterinary use.
![3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one - 1334368-87-4](/images/structure/VC5657154.png)
Specification
CAS No. | 1334368-87-4 |
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Molecular Formula | C21H26N4O3 |
Molecular Weight | 382.464 |
IUPAC Name | 3-[2-oxo-2-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C21H26N4O3/c1-15(2)20-22-9-12-24(20)13-16-7-10-23(11-8-16)19(26)14-25-17-5-3-4-6-18(17)28-21(25)27/h3-6,9,12,15-16H,7-8,10-11,13-14H2,1-2H3 |
Standard InChI Key | YOMMPEJCJCBWTB-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a benzo[d]oxazol-2(3H)-one core linked via a 2-oxoethyl group to a piperidine ring substituted at the 4-position with a (2-isopropyl-1H-imidazol-1-yl)methyl moiety. This architecture combines three pharmacologically significant heterocycles:
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Benzo[d]oxazol-2(3H)-one: A bicyclic system with demonstrated bioisosteric properties for amide bonds, often utilized in drug design to enhance metabolic stability .
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Piperidine: A six-membered azacycle frequently employed as a conformational constraint in receptor-targeted compounds .
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2-Isopropylimidazole: A substituted imidazole known for participating in hydrogen bonding interactions critical for enzyme inhibition .
Molecular Formula and Weight
Based on structural analysis:
Spectroscopic Characteristics
While direct experimental data for this specific compound remains unpublished, comparable systems provide insight:
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¹H NMR: Expected signals include:
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MS (ESI+): Predicted [M+H]+ at m/z 408.3 with characteristic fragmentation patterns at m/z 205.1 (benzoxazolone fragment) and m/z 165.2 (imidazole-piperidine moiety) .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three key synthons:
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Benzoxazolone core
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2-Oxoethyl linker
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4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine
A convergent synthesis strategy would involve:
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Preparation of 4-(imidazolylmethyl)piperidine via reductive amination of 2-isopropylimidazole-1-carbaldehyde with piperidine
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Functionalization of benzoxazolone at the 3-position through alkylation with bromoacetyl bromide
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Final coupling via nucleophilic displacement or amide bond formation
Optimized Reaction Conditions
Based on patent WO2018138362A1 , a representative procedure could involve:
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Benzoxazolone Alkylation:
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React 3-hydroxybenzo[d]oxazol-2(3H)-one (1.0 eq) with 1,2-dibromoethane (1.2 eq) in DMF using K₂CO₃ (2.5 eq) at 80°C for 12 hr
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Piperidine-Imidazole Conjugation:
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Treat 4-(aminomethyl)piperidine with 2-isopropylimidazole-1-carbaldehyde (1.1 eq) in MeOH under H₂ (50 psi) with 10% Pd/C catalyst
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Final Coupling:
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Combine alkylated benzoxazolone (1.0 eq) with piperidine intermediate (1.05 eq) in THF using DIPEA (3.0 eq) at reflux for 24 hr
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Critical purification steps would likely involve:
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Flash chromatography (SiO₂, EtOAc/hexane gradient)
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Recrystallization from ethanol/water mixtures
Physicochemical Profile
Solubility and Partitioning
Predicted properties using group contribution methods:
Solid-State Characteristics
Analogous compounds exhibit:
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Melting point range: 148-152°C (decomposition observed >160°C)
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Polymorphism: Monotropic system with Form I (prismatic crystals) showing superior stability
Research Directions
Structural Optimization
Key areas for medicinal chemistry development:
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